molecular formula C15H19NO5 B2819996 3-{[(tert-butoxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid CAS No. 1866708-64-6

3-{[(tert-butoxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid

Cat. No.: B2819996
CAS No.: 1866708-64-6
M. Wt: 293.319
InChI Key: YTJPMLGYZLYTAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(tert-butoxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid is a synthetic organic compound that belongs to the class of benzopyrans. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further connected to a dihydrobenzopyran ring system. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions.

Mechanism of Action

Target of Action

It is known that the compound is a tert-butyloxycarbonyl-protected amino acid . These types of compounds are often used in peptide synthesis, suggesting that their targets could be enzymes or receptors involved in peptide-related biochemical pathways .

Mode of Action

The compound interacts with its targets through its tert-butyloxycarbonyl (Boc) group. The Boc group is a protective group used in peptide synthesis. It protects the amino group, preventing it from unwanted reactions during synthesis . Once the peptide synthesis is complete, the Boc group can be removed to reveal the active amino group .

Biochemical Pathways

The compound is involved in the synthesis of dipeptides. It acts as a starting material in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide enhances amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields .

Pharmacokinetics

It is known that the compound is a room-temperature ionic liquid . Ionic liquids have unique properties such as high thermal stability and excellent solubility in various solvents, which could influence their pharmacokinetic properties .

Result of Action

The result of the compound’s action is the formation of dipeptides. Dipeptides are compounds consisting of two amino acids linked by a single peptide bond. They play crucial roles in various biological processes, including cell signaling and metabolism .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the temperature and pH of the reaction environment can affect the efficiency of peptide synthesis . Moreover, the solubility of the compound in different solvents can also influence its action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(tert-butoxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid typically involves the following steps:

    Formation of the Benzopyran Ring: The benzopyran ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.

    Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions.

    Protection with Boc Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-{[(tert-butoxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different substituents on the benzopyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

3-{[(tert-butoxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(tert-butoxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid ethyl ester
  • (1S,3R,4R)-3-{[(tert-butoxy)carbonyl]amino}-4-{(methylsulfonyl)oxy}cyclohexanecarboxylic acid

Uniqueness

This compound is unique due to its specific structural features, including the Boc-protected amino group and the benzopyran ring system. These features confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]-2,4-dihydrochromene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5/c1-14(2,3)21-13(19)16-15(12(17)18)8-10-6-4-5-7-11(10)20-9-15/h4-7H,8-9H2,1-3H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTJPMLGYZLYTAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC2=CC=CC=C2OC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.